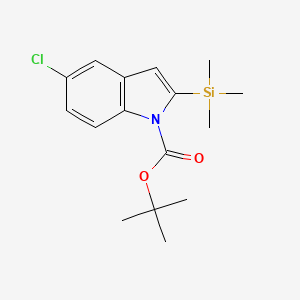

1-Boc-5-chloro-2-trimethylsilanyl-indole

Description

Significance of the Indole (B1671886) Heterocycle in Chemical Synthesis

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in organic chemistry. Its prevalence in a vast array of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin, has made it a focal point of synthetic efforts for decades. The indole nucleus serves as a versatile template for the development of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, characterized by a π-rich system, render it susceptible to a variety of chemical transformations, making it an ideal platform for the synthesis of diverse and complex molecules.

Evolution of Synthetic Strategies for Substituted Indoles

The synthesis of substituted indoles has been a subject of intense research, leading to the development of a multitude of named reactions, such as the Fischer, Bischler, and Larock indole syntheses. nih.gov These classical methods, while foundational, have been continually refined and supplemented by modern synthetic techniques. organic-chemistry.org Contemporary strategies often employ transition-metal catalysis to achieve higher efficiency, regioselectivity, and functional group tolerance. organic-chemistry.org The advent of C-H activation and cross-coupling methodologies has revolutionized the way chemists approach the functionalization of the indole core, enabling the direct introduction of substituents at various positions of the heterocyclic ring. mdpi.com Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, play a crucial role in these synthetic sequences by modulating the reactivity of the indole nitrogen and directing the course of subsequent reactions. wikipedia.org

The subject of this article, 1-Boc-5-chloro-2-trimethylsilanyl-indole, is a product of these advanced synthetic strategies, incorporating key functional groups that allow for a range of subsequent chemical modifications.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 475102-16-0 hxchem.net |

| Molecular Formula | C16H22ClNO2Si hxchem.net |

| Molecular Weight | 323.89 g/mol hxchem.net |

| IUPAC Name | tert-butyl 5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-chloro-2-trimethylsilylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO2Si/c1-16(2,3)20-15(19)18-13-8-7-12(17)9-11(13)10-14(18)21(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDQXSZSDABDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C=C1[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448583 | |

| Record name | 1-boc-5-chloro-2-trimethylsilanyl-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-16-0 | |

| Record name | 1-boc-5-chloro-2-trimethylsilanyl-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of 1 Boc 5 Chloro 2 Trimethylsilanyl Indole and Its Structural Motifs

Chemical Reactivity of the C2-Trimethylsilyl Group

The trimethylsilyl (B98337) (TMS) group at the C2 position of the indole (B1671886) is not merely a placeholder; it is a versatile functional handle that significantly influences the reactivity of the pyrrole (B145914) ring. It primarily serves as a masked C2-anion or a group that can be readily substituted by various electrophiles.

The C-Si bond at the C2 position is susceptible to cleavage by electrophiles, a process known as electrophilic substitution or, in the case of replacement by a proton, protodesilylation. This reactivity allows for the introduction of a wide range of functional groups at the C2 position, a site that is often challenging to functionalize directly in N-protected indoles due to competing reactivity at C3.

Protodesilylation, the replacement of the TMS group with a hydrogen atom, is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). This reaction is often facile and proceeds in high yield, effectively unmasking the C2 position for subsequent reactions or to yield the final C2-unsubstituted indole. This transformation is fundamental for strategies where the TMS group is used as a temporary blocking group to direct functionalization to other positions of the indole core.

While the trimethylsilyl group itself is not a direct participant in standard Suzuki-Miyaura cross-coupling reactions, its presence is key to enabling such transformations at the C2 position. The TMS group can be converted into a more reactive species suitable for cross-coupling. For instance, ipso-borylation can replace the TMS group with a boronic ester, which can then readily participate in palladium-catalyzed Suzuki-Miyaura couplings to form C-C bonds with various aryl or vinyl halides.

Alternatively, the TMS group can be removed via protodesilylation to reveal the C2-H bond. This C-H bond can then be activated and functionalized using modern transition-metal-catalyzed methods. beilstein-journals.org Direct C2-alkylation of indoles bearing a removable N-pyrimidyl directing group with vinylsilanes has been achieved using cobalt catalysis, showcasing an alternative strategy for C2 functionalization. beilstein-journals.org Although traditional Suzuki-Miyaura reactions are challenging on unprotected ortho-anilines, methods have been developed that are compatible with a variety of boronic esters. nih.gov The development of anhydrous Suzuki-Miyaura cross-coupling conditions using potassium trimethylsilanolate (TMSOK) has expanded the scope to include previously challenging heteroaryl partners. nih.govillinois.edu

Role and Selective Removal of the N1-tert-Butoxycarbonyl (Boc) Group

The N-Boc group is one of the most common protecting groups for the indole nitrogen due to its stability under a range of conditions and its diverse deprotection methods. Beyond its protective role, it also serves as a powerful directing group.

The removal of the Boc group can be accomplished through several distinct pathways, allowing for selective deprotection in the presence of other sensitive functional groups.

Acidic Deprotection: This is the most common method, typically employing strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂), or hydrogen chloride (HCl) in solvents like ethyl acetate (B1210297) or dioxane. semanticscholar.orgnih.gov These conditions are generally fast and efficient.

Thermolytic Deprotection: The Boc group can be removed by heating, often at temperatures above 150 °C. semanticscholar.orgacs.org This method is advantageous as it avoids the use of acidic or basic reagents that could affect other parts of the molecule. acs.org Studies have shown that thermal deprotection can be performed in continuous flow, with solvents like trifluoroethanol (TFE) or methanol (B129727) proving effective. acs.org For instance, N-Boc indole can be deprotected with 98% conversion in TFE at 150 °C. acs.org

Basic Deprotection: While generally stable to base, the N-Boc group on electron-rich heterocycles like indole can be removed under specific basic conditions. A catalytic amount of sodium methoxide (B1231860) (NaOMe) in dry methanol at room temperature has been reported as a highly selective and efficient method for the deprotection of N-Boc indoles. researchgate.net Other conditions, such as potassium phosphate (B84403) (K₃PO₄) in methanol assisted by microwave irradiation, have also been developed. researchgate.net

Reductive Deprotection: This method is less common for Boc groups compared to others like Cbz, but certain reductive conditions can lead to its cleavage.

| Deprotection Method | Reagents/Conditions | Typical Substrates | Notes | Reference |

| Acidic | TFA in CH₂Cl₂; HCl in EtOAc/Dioxane | Broad range of N-Boc amines/indoles | Fast, efficient, most common method. | semanticscholar.org, nih.gov |

| Thermolytic | Heat (>150 °C), often in solvents like TFE, MeOH, or toluene | N-Boc aryl amines, indoles, imidazoles | Reagent-free; avoids acid/base. Selectivity can be achieved by controlling temperature. | acs.org, researchgate.net |

| Basic | NaOMe (catalytic) in MeOH; K₃PO₄/MeOH with microwave | N-Boc indoles, pyrroles, and other heterocycles | Mild and highly selective for electron-rich systems. | researchgate.net |

| Other | Oxalyl chloride in MeOH; Montmorillonite K10 clay | Structurally diverse N-Boc compounds | Provides alternative mild conditions for sensitive substrates. | nih.gov, semanticscholar.org |

The steric and electronic influence of the N-Boc group can be exploited to direct functionalization to specific positions on the indole ring, often with regioselectivity that is complementary to reactions on NH-free indoles. A prominent example is the Iridium-catalyzed C-H borylation. While the borylation of unprotected indole typically occurs at the C2 position, the presence of the N-Boc group directs the borylation to the C3 position. nih.gov This shift in regioselectivity is crucial for the synthesis of 3-substituted indoles. nih.gov

Furthermore, the Boc group can direct borylation to the benzenoid ring of the indole. Research has shown that Ir-catalyzed C-H borylation is compatible with Boc protecting groups, allowing for the selective functionalization at C-H positions beta to the nitrogen atom in pyrroles and indoles. nih.govresearchgate.net This directing capability provides a powerful tool for elaborating the indole scaffold in a controlled and predictable manner.

Transformations Involving the C5-Chloro Substituent

The C5-chloro substituent on the indole's benzene (B151609) ring acts as a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. As an aryl chloride, it is a suitable electrophile for a variety of transformations that form new carbon-carbon and carbon-heteroatom bonds.

The most common transformations involving the C5-chloro group are palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs the C5-chloroindole with a boronic acid or boronic ester to form a new C-C bond, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C5 position. The development of advanced catalyst systems allows for the efficient coupling of even less reactive aryl chlorides.

Buchwald-Hartwig Amination: This allows for the formation of a C-N bond, coupling the C5-chloroindole with a primary or secondary amine to generate 5-aminoindole (B14826) derivatives.

Sonogashira Coupling: This reaction introduces an alkyne group at the C5 position by coupling the C5-chloroindole with a terminal alkyne.

Heck Coupling: This reaction can be used to install an alkene at the C5 position.

The 5-chloroindole (B142107) moiety is a key intermediate in the synthesis of various compounds. chemimpex.comgoogle.com Its reactivity allows it to serve as a building block for more complex molecules, including those with pharmaceutical applications. google.com For example, a large-scale synthesis of 5-chloroindole has been developed from 5-bromoindole (B119039) via a halogen-halogen exchange reaction using cuprous chloride. researchgate.net The subsequent functionalization of the C5-chloro group is a key step in many synthetic routes.

| Reaction Type | Coupling Partner | Bond Formed | Typical Product |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | C-C | 5-Aryl/Vinyl-indole |

| Buchwald-Hartwig | R₂NH | C-N | 5-Amino-indole |

| Sonogashira | R-C≡CH | C-C | 5-Alkynyl-indole |

| Heck | Alkene | C-C | 5-Alkenyl-indole |

| Halogen Exchange | CuBr, etc. | C-Br | 5-Bromo-indole |

Cross-Coupling Reactions at C5

The chlorine atom at the C5 position of the indole ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized indole derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C5-chloro group with various organoboron compounds, such as boronic acids or their esters. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a base. libretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the C5-arylated or C5-vinylated indole product. libretexts.org For aryl chlorides, specialized ligands are often required to facilitate the challenging oxidative addition step. organic-chemistry.org

Heck Coupling: The Heck reaction facilitates the coupling of the C5-chloro group with alkenes to form C5-alkenylated indoles. wikipedia.org This palladium-catalyzed reaction typically involves an oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by migratory insertion of the alkene and a β-hydride elimination step to release the product. wikipedia.orglibretexts.org The choice of base and ligand is critical to ensure catalyst turnover and prevent side reactions. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety at the C5 position, the Sonogashira coupling is the method of choice. wikipedia.orglibretexts.org This reaction involves the coupling of the 5-chloroindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgbeilstein-journals.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.gov

Buchwald-Hartwig Amination: For the formation of a C-N bond at the C5 position, the Buchwald-Hartwig amination is a highly effective method. wikipedia.orgyoutube.com This palladium-catalyzed reaction couples the 5-chloroindole with a primary or secondary amine in the presence of a strong base and a specialized phosphine (B1218219) ligand. libretexts.orgorganic-chemistry.org The reaction has a broad scope, allowing for the synthesis of a diverse range of 5-aminoindole derivatives. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | C5-Aryl Indole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | DMF | C5-Alkenyl Indole |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | NEt₃ / Piperidine | THF | C5-Alkynyl Indole |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | C5-Amino Indole |

Nucleophilic Aromatic Substitution Pathways

The C5-chloro substituent can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. libretexts.org This pathway is generally viable if the aromatic ring is sufficiently electron-deficient, which enhances its susceptibility to nucleophilic attack. libretexts.orgmdpi.com The presence of the N-Boc group, an electron-withdrawing group, helps to activate the indole ring for this type of transformation.

The SNAr mechanism proceeds in two steps: addition of the nucleophile to the carbon bearing the chloro group to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. libretexts.orgyoutube.com For the substitution to occur, the negative charge of the intermediate must be stabilized, often by electron-withdrawing groups positioned ortho or para to the site of substitution. libretexts.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the chloride. nih.gov

| Nucleophile | Reagent Example | Product | Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 1-Boc-5-methoxy-2-trimethylsilanyl-indole | High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Boc-5-(phenylthio)-2-trimethylsilanyl-indole | Polar Aprotic Solvent |

| Amine | Pyrrolidine | 1-Boc-5-(pyrrolidin-1-yl)-2-trimethylsilanyl-indole | High Temperature, Neat or in DMSO |

Regioselective Functionalization of the Indole Core with Existing Substituents

Beyond the reactions at the C5-chloro position, the indole core itself offers multiple sites for further functionalization. The existing substituents play a crucial role in directing these transformations to specific, otherwise unreactive, C-H positions.

C-H Functionalization at Undisturbed Positions (e.g., C3, C4, C6, C7)

Direct C-H functionalization has emerged as a powerful tool for modifying complex aromatic systems without the need for pre-functionalized starting materials. thieme-connect.combohrium.com For the 1-Boc-5-chloro-2-trimethylsilanyl-indole scaffold, the C3, C4, C6, and C7 positions are potential targets.

C3-Position: The C3 position is the most electronically rich site in N-protected indoles and is typically the most reactive towards electrophilic substitution. However, C-H activation methods can also target this site with high precision.

C4, C6, and C7-Positions: Functionalization at the C-H bonds of the benzene portion of the indole (C4, C6, C7) is more challenging due to their lower intrinsic reactivity. nih.gov Achieving regioselectivity often requires a directing group strategy, where a functional group on the molecule coordinates to a metal catalyst and directs the C-H activation to a specific ortho-position. nih.govacs.org In this molecule, the N-Boc group can act as a directing group for functionalization at the C7 position.

Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are commonly employed for these transformations, enabling arylations, alkenylations, and acylations at specific C-H bonds. nih.gov

| Target Position | Reaction Type | Typical Catalyst System | Directing Group Effect |

|---|---|---|---|

| C3 | Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Inherent reactivity of the pyrrole ring |

| C7 | Arylation | Pd(OAc)₂ / Ligand | N-Boc directed |

| C4 | Alkenylation | [Ru(p-cymene)Cl₂]₂ | Requires an additional directing group installed at C3 |

| C6 | Arylation | Pd(OAc)₂ / Norbornene | Meta-C-H functionalization, substrate-controlled |

Cascade and One-Pot Reaction Sequences

The true synthetic power of this compound is realized when multiple reactive sites are engaged in cascade or one-pot sequences. rsc.orgresearchgate.net These strategies enhance synthetic efficiency by building molecular complexity rapidly without isolating intermediates. rsc.orgorganic-chemistry.org

For example, a synthetic sequence could begin with a Sonogashira coupling at the C5 position, followed by a catalyst-controlled intramolecular cyclization involving the newly introduced alkyne and the C4-H bond to construct a new fused ring system. beilstein-journals.org Another possibility involves a Buchwald-Hartwig amination at C5, followed by a directed C-H functionalization at C4 or C6 in a one-pot fashion. nih.govrsc.orgresearchgate.net Such relay reactions, where one catalytic transformation sets the stage for the next, are at the forefront of modern organic synthesis. nih.gov

| Sequence Name | Step 1 (at C5) | Step 2 (at another position) | Resulting Structure |

|---|---|---|---|

| Coupling/Cyclization Cascade | Sonogashira coupling with a terminal alkyne | Intramolecular hydroarylation/cyclization (e.g., at C4) | Polycyclic indole derivative |

| One-Pot Dual C-H/C-Cl Functionalization | Suzuki coupling with an arylboronic acid | Directed C-H arylation at C7 | Di-arylated indole derivative |

| Coupling/Annulation | Heck coupling with an acrylate | Intramolecular Michael addition/annulation | Fused heterocyclic system |

Mechanistic Insights and Computational Approaches

Reaction Mechanisms in the Synthesis of Substituted Indoles

The construction of the functionalized indole (B1671886) core involves a series of carefully controlled chemical transformations. Understanding the mechanistic underpinnings of these reactions is crucial for optimizing conditions and achieving the desired substitution pattern.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective routes to construct the indole nucleus. wikipedia.orgchemistrysteps.comnih.gov Palladium-catalyzed reactions are particularly prominent and provide versatile methods for forming the indole ring from readily available starting materials. wikipedia.orgorganic-chemistry.org

One common strategy involves a tandem Sonogashira cross-coupling and cyclization sequence. wikipedia.org In a hypothetical synthesis of a precursor to the target molecule, this could begin with a 2-haloaniline derivative, which undergoes a palladium-catalyzed coupling with a terminal alkyne. The general mechanism for such a process, often co-catalyzed by copper, proceeds through a well-defined catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., of a 4-chloro-2-iodoaniline) to form an arylpalladium(II) species.

Transmetalation: Concurrently, the copper catalyst reacts with the terminal alkyne to form a copper acetylide. This species then transfers the alkynyl group to the arylpalladium(II) complex.

Reductive Elimination & Cyclization: The resulting intermediate can then undergo intramolecular cyclization (aminopalladation), where the aniline (B41778) nitrogen attacks the alkyne. Subsequent reductive elimination regenerates the Pd(0) catalyst and yields the substituted indole. wikipedia.org

Alternative pathways involve the direct C-H activation and annulation of enamines or anilines with alkynes. nih.govresearchgate.net In these processes, the palladium catalyst facilitates the formation of a palladacycle intermediate, which then undergoes insertion of the coupling partner and subsequent cyclization to form the indole ring. researchgate.netnih.gov The choice of ligands, base, and solvent is critical in guiding the reaction through the desired pathway and preventing side reactions. youtube.com

Table 1: Key Steps in a Generic Palladium-Catalyzed Indole Synthesis

| Step | Description | Catalyst State | Key Intermediate |

| Oxidative Addition | The palladium catalyst inserts into the carbon-halogen bond of an ortho-haloaniline. | Pd(0) → Pd(II) | Aryl-Palladium(II) Halide |

| Sonogashira Coupling | The alkyne is coupled with the ortho-haloaniline. | Pd(II) | Alkynyl-Aryl-Palladium(II) |

| Intramolecular Cyclization | The aniline nitrogen attacks the tethered alkyne (5-endo-dig cyclization). | Pd(II) | Indolyl-Palladium Complex |

| Reductive Elimination | The desired indole product is released, regenerating the active catalyst. | Pd(II) → Pd(0) | Substituted Indole |

The introduction of the trimethylsilyl (B98337) group at the C2 position of the 1-Boc-5-chloro-indole core is typically achieved using a strong organolithium base followed by quenching with an electrophilic silicon source (e.g., trimethylsilyl chloride). Organolithium reagents are powerful bases and nucleophiles due to the highly polar carbon-lithium bond. wikipedia.org

The mechanism for C2-silylation involves the following steps:

Deprotonation (Lithiation): An organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), acts as a strong base to abstract the most acidic proton on the indole ring. libretexts.org In an N-Boc protected indole, the C2 proton is the most acidic due to the inductive effect of the adjacent nitrogen and the directing effect of the Boc group. This deprotonation step proceeds through a transition state where the C-H bond is partially broken and the C-Li bond is partially formed. The result is a highly reactive C2-lithiated indole intermediate. libretexts.org

Electrophilic Quench: The lithiated intermediate is a potent nucleophile. wikipedia.org It readily attacks the electrophilic silicon atom of trimethylsilyl chloride (TMSCl). This nucleophilic attack proceeds via a transition state leading to the formation of a new carbon-silicon bond and the elimination of lithium chloride, yielding the final 2-trimethylsilyl-indole product.

The stability and reactivity of the organolithium intermediates are influenced by the solvent and any coordinating additives. Ethereal solvents like tetrahydrofuran (B95107) (THF) are essential as they coordinate with the lithium ion, stabilizing the organometallic species and increasing its reactivity. wikipedia.org

Protecting groups are not merely passive spectators in a reaction; they play an active and crucial role in directing the regioselectivity of subsequent functionalization steps. In the synthesis of 1-Boc-5-chloro-2-trimethylsilanyl-indole, the N-tert-butoxycarbonyl (Boc) group is instrumental in achieving selective functionalization at the C2 position.

The Boc group exerts its influence through a combination of steric and electronic effects:

Steric Hindrance: The bulky Boc group physically obstructs the C7 position, making it less accessible to incoming reagents. This steric hindrance favors reactions at the more exposed C2 position.

Directing Effect: The carbonyl oxygen of the Boc group can coordinate with the lithium cation of the organolithium base, directing the deprotonation to the adjacent C2 position through the formation of a stable six-membered ring-like transition state. This is a common strategy known as directed ortho-metalation (DoM), adapted for heterocyclic systems.

While the Boc group effectively directs functionalization to C2, other protecting/directing groups can be employed to target different positions on the indole ring. For instance, bulky phosphinoyl or pivaloyl groups at the N1 position have been shown to direct C-H activation to the C7 position. Similarly, directing groups installed at the C3 position can steer arylation to the C4 position. This highlights the power of protecting groups as strategic tools to overcome the inherent reactivity patterns of the indole nucleus and achieve site-selective functionalization at less reactive positions.

Computational Chemistry for Elucidating Reactivity and Structure

Computational chemistry has become an indispensable tool in modern organic chemistry, providing deep insights into molecular properties and reaction dynamics that are often difficult to probe experimentally. For a molecule like this compound, computational methods can elucidate its electronic structure, predict its reactivity, and rationalize observed reaction outcomes.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the structure and electronic properties of substituted indoles. For this compound, DFT can provide a detailed picture of how the various substituents modulate the electronic environment of the indole core.

Electronic Structure and Molecular Electrostatic Potential (MEP): DFT calculations can optimize the molecule's geometry and map its molecular electrostatic potential (MEP). The MEP visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the electron-withdrawing chloro group at C5 would create a more electron-deficient region on the benzene (B151609) ring, while the pyrrole (B145914) ring remains relatively electron-rich.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. For the title compound, the electron-withdrawing chloro group would be expected to lower the energy of both the HOMO and LUMO, while the silyl (B83357) and Boc groups would have a more complex influence. DFT calculations show that for substituted indoles, electron-withdrawing substituents at the 5-position alter the spin density distribution compared to electron-donating groups, which can explain differences in reactivity.

Table 2: Predicted Electronic Influence of Substituents on the Indole Ring

| Substituent | Position | General Electronic Effect | Expected Impact on Reactivity |

| -Boc | N1 | Electron-withdrawing (resonance), Steric bulk | Deactivates the ring towards electrophilic attack but directs metallation to C2. |

| -Cl | C5 | Electron-withdrawing (inductive), Weakly deactivating | Lowers electron density on the benzene portion of the ring. Lowers HOMO/LUMO energies. |

| -Si(CH₃)₃ | C2 | Weakly electron-donating (hyperconjugation), Steric bulk | Can stabilize an adjacent positive charge. May influence conformation and reactivity through steric effects. |

Beyond analyzing static molecular properties, computational chemistry is increasingly used to predict the outcomes of chemical reactions. This involves calculating the potential energy surfaces for different reaction pathways.

For the synthesis of substituted indoles, computational models can:

Predict Regioselectivity: In the lithiation and silylation of 1-Boc-5-chloro-indole, DFT calculations can be used to compare the activation energies for proton abstraction at different positions (C2, C3, C4, C6, C7). Such calculations would likely confirm that the transition state for C2 deprotonation is the lowest in energy, thus predicting the observed regioselectivity.

Elucidate Transition States: By modeling the transition state structures, chemists can gain insight into the key interactions that control the reaction. libretexts.org For example, the geometry of the transition state for the C2-lithiation step would reveal the coordinating role of the Boc group's carbonyl oxygen.

Model Catalyst-Substrate Interactions: In metal-catalyzed reactions, computational studies can model how the substrate and ligands coordinate to the metal center, helping to explain and predict the catalyst's activity and selectivity.

Recently, machine learning models trained on large reaction datasets have also emerged as a powerful tool for predicting reaction outcomes, offering a complementary approach to traditional quantum mechanical calculations. libretexts.orgwikipedia.org While specific models for the synthesis of this compound may not exist, the general methodologies provide a powerful framework for rationalizing and designing synthetic routes to complex heterocyclic targets.

Conformational Analysis of Substituted Indoles

The spatial arrangement of atoms in a molecule, known as its conformation, is crucial in determining its physical and chemical properties. In the context of substituted indoles, particularly complex ones like this compound, understanding the preferred conformations is key to predicting reactivity and interaction with other molecules. The conformation of this specific indole is dictated by the interplay of steric and electronic effects arising from its various substituents: the bulky tert-butoxycarbonyl (Boc) group at the 1-position, the chloro group at the 5-position, and the trimethylsilyl (TMS) group at the 2-position.

The indole ring itself is an aromatic, bicyclic system that is generally planar. However, the attachment of bulky substituents can lead to distortions from planarity. The conformational flexibility in this compound primarily arises from the rotation around the single bonds connecting the substituents to the indole ring.

One of the most significant conformational features is the rotation of the Boc protecting group at the N1 position. The rotation around the N-C(O) bond of the amide is known to have a significant rotational barrier. This is due to the partial double bond character of the N-C bond, a result of resonance between the nitrogen lone pair and the carbonyl group. This restricted rotation can lead to distinct conformers.

The presence of the bulky trimethylsilyl group at the C2 position, adjacent to the Boc group, introduces significant steric hindrance. This steric repulsion between the Boc and TMS groups likely forces the molecule to adopt a conformation that minimizes this interaction. This could involve rotation of the Boc group to a position where its tert-butyl group is directed away from the TMS group.

Computational studies on similarly substituted indoles and other aromatic systems provide valuable insights into the likely conformational preferences of this compound. These studies often employ methods like Density Functional Theory (DFT) to calculate the energies of different conformers and the barriers to rotation around key bonds. For instance, studies on N-acylated indoles have quantified the rotational barriers around the N-acyl bond.

X-ray crystallographic data of related substituted indoles can also offer a glimpse into the solid-state conformation, which often corresponds to a low-energy conformer in the gas or solution phase. For example, the crystal structure of 1-tert-butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate reveals specific dihedral angles between the indole ring and its substituents. nih.gov In this related structure, the angle between the indole ring and the N-tert-butyloxycarbonyl group is reported to be 26.90°. nih.gov This suggests that even in the solid state, the Boc group is not coplanar with the indole ring.

The interplay of these steric and electronic factors leads to a complex conformational landscape for this compound. A detailed understanding of this landscape is essential for rationalizing its reactivity in chemical synthesis and its potential interactions in a biological context.

Interactive Data Table: Calculated Rotational Barriers and Dihedral Angles in Substituted Indoles and Related Amides

The following table presents data from computational and experimental studies on molecules with similar structural motifs to this compound. This data can be used to infer the conformational behavior of the target molecule.

| Compound/System | Rotational Barrier (kcal/mol) | Dihedral Angle (°) | Method | Reference |

| N-Acetyl Bicyclic Amines | Normal Amide Rotational Barriers | Not Specified | Experimental | rsc.org |

| 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate | Not Applicable | 26.90 (Indole ring to N-Boc) | X-ray Crystallography | nih.gov |

| 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate | Not Applicable | 55.71 (Indole ring to Ethyl Ester) | X-ray Crystallography | nih.gov |

| N,C Axially Chiral 3,4-dihydroquinolin-2-one | Significant Decrease in Benzoquinolinone | Distortion of N-C Chiral Axis | X-ray and NMR | researchgate.net |

Synthetic Utility and Advanced Applications

1-Boc-5-chloro-2-trimethylsilanyl-indole as a Versatile Synthetic Intermediate

The strategic placement of the tert-butoxycarbonyl (Boc) group at the N1-position and the trimethylsilyl (B98337) (TMS) group at the C2-position renders this compound an exceptionally useful building block in organic synthesis. The Boc group serves as a robust protecting group for the indole (B1671886) nitrogen, preventing unwanted side reactions and allowing for controlled functionalization. Concurrently, the trimethylsilyl group at the C2 position acts as a versatile handle for a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions.

The C-Si bond at the C2 position can be readily cleaved and replaced with other functional groups, providing a gateway to a diverse array of 2-substituted indoles. This reactivity is particularly advantageous as direct C-H functionalization at the C2 position of indoles can sometimes be challenging and lack regioselectivity. The presence of the chloro-substituent at the C5-position further expands the synthetic possibilities, allowing for subsequent modifications on the benzene (B151609) ring of the indole core.

Palladium-catalyzed cross-coupling reactions of organosilanols, which can be generated in situ from the corresponding trimethylsilyl compounds, have been shown to be practical alternatives to traditional methods that use boron- or tin-based reagents. nih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. The sodium silanolates derived from N-protected 2-silylindoles are excellent coupling partners for a range of aryl halides. nih.gov This highlights the potential of this compound to participate in such transformations, enabling the synthesis of 2-arylindoles, a structural motif present in many biologically active compounds.

Design and Synthesis of Complex Indole Derivatives

The unique reactivity of this compound makes it an ideal starting material for the design and synthesis of complex indole derivatives, including those with therapeutic potential. openmedicinalchemistryjournal.comnih.govresearchgate.net The ability to selectively introduce substituents at the C2 and C5 positions, followed by further modifications, allows for the construction of highly functionalized and structurally diverse indole scaffolds.

For instance, the chloro-substituent at the C5 position can serve as a site for nucleophilic aromatic substitution or as a handle for other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further complexity. The synthesis of various indole derivatives, such as those containing a 1,3,4-thiadiazole (B1197879) scaffold, has been reported to exhibit significant biological activities. researchgate.net

The general strategy for utilizing this compound in the synthesis of complex molecules often involves a stepwise approach. First, the trimethylsilyl group is exploited for a key C-C or C-heteroatom bond formation at the C2 position. Subsequently, the Boc protecting group can be removed under acidic conditions to liberate the indole nitrogen, which can then be further functionalized. Finally, the chloro-substituent at C5 can be addressed to complete the synthesis of the target molecule. This modular approach provides a high degree of flexibility in the design of novel indole-based compounds.

Integration of Sustainable and Efficient Synthetic Methodologies (e.g., Flow Chemistry, Microwave-Assisted Synthesis)

Modern organic synthesis places a strong emphasis on the development of sustainable and efficient methodologies. Flow chemistry and microwave-assisted synthesis have emerged as powerful tools to achieve these goals, offering advantages such as reduced reaction times, improved yields, and enhanced safety profiles. mdpi.comnih.govgalchimia.comsciforum.net

Flow Chemistry:

Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comnih.govucc.ie This technology is particularly well-suited for reactions involving highly reactive intermediates, such as organolithium species, which are often used for the functionalization of heterocyclic compounds. vapourtec.com The lithiation of indoles followed by quenching with an electrophile can be efficiently performed in a flow system, minimizing the decomposition of the unstable lithiated intermediate. nih.govvapourtec.com While specific examples with this compound are not extensively documented, the principles of flow chemistry are directly applicable to its transformations. For instance, the generation of the corresponding 2-lithioindole derivative for subsequent reactions could be significantly improved using a flow setup.

Microwave-Assisted Synthesis:

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates. nih.govsciforum.net Microwave-assisted Suzuki coupling reactions, for example, have been shown to be highly efficient for the synthesis of biaryl compounds. mdpi.com The application of microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. mdpi.com The palladium-catalyzed cross-coupling of 2-silylated indoles with aryl halides is a prime candidate for microwave-assisted synthesis, suggesting that the conversion of this compound to its 2-aryl derivatives can be significantly optimized using this technology.

| Methodology | Typical Reaction Time | Key Advantages | Applicability to this compound |

|---|---|---|---|

| Conventional Batch Synthesis | Hours to Days | Well-established procedures | Standard method for its current reported syntheses and reactions. |

| Flow Chemistry | Seconds to Minutes | Precise control, enhanced safety, scalability. mdpi.comnih.gov | Potentially for lithiation and other fast reactions involving unstable intermediates. vapourtec.com |

| Microwave-Assisted Synthesis | Minutes | Rapid reaction rates, improved yields, cleaner reactions. nih.govmdpi.com | Highly applicable for cross-coupling reactions at the C2 and C5 positions. mdpi.com |

Stereoselective Synthesis of Indole-Based Scaffolds

The construction of chiral indole-based scaffolds is of paramount importance in the synthesis of natural products and pharmaceuticals. researchgate.netnih.govscispace.com The development of stereoselective reactions that introduce chiral centers into the indole core is a key area of research. While direct stereoselective functionalization of this compound is not prominently reported, its derivatives can be precursors in stereoselective transformations.

For instance, after functionalization at the C2 position, subsequent reactions on the newly introduced substituent or at other positions of the indole ring can be carried out stereoselectively. The field of asymmetric catalysis offers a plethora of methods to achieve high levels of stereocontrol. The conversion of a planar indole ring into a three-dimensional indoline (B122111) skeleton with multiple stereogenic centers is a significant challenge that is being addressed through innovative catalytic methods. researchgate.net

Future Perspectives in Substituted Indole Chemistry

Development of Novel Catalytic Systems

The synthesis of highly substituted indoles often relies on transition metal catalysis. Future research will focus on creating more robust, efficient, and selective catalytic systems.

Palladium Catalysis: While palladium has been a workhorse for indole (B1671886) functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), future developments are expected to yield catalysts that operate under milder conditions, with lower catalyst loadings, and with broader substrate scopes. For a molecule like "1-Boc-5-chloro-2-trimethylsilanyl-indole," this would mean more efficient methods for further substitution at the chloro- or trimethylsilyl-positions.

Copper and Nickel Catalysis: Copper and nickel catalysts are emerging as more sustainable and cost-effective alternatives to palladium. Research is geared towards expanding their application in C-H activation and cross-coupling reactions on the indole core, which could provide alternative pathways for functionalization.

Photoredox Catalysis: Light-mediated catalysis offers unique reaction pathways that are often inaccessible through traditional thermal methods. The development of new photoredox catalysts could enable novel transformations on the indole nucleus, such as radical-based additions and cyclizations, under exceptionally mild conditions.

| Catalyst Type | Potential Advancement | Relevance for Substituted Indoles |

| Palladium | Lower catalyst loading, milder conditions | More efficient cross-coupling reactions |

| Copper/Nickel | Cost-effective C-H activation | Sustainable alternatives for functionalization |

| Photoredox | Novel radical-based pathways | Access to new chemical space under mild conditions |

Exploration of New Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The exploration of new MCRs involving indole building blocks is a significant area of future research.

For a pre-functionalized indole, its incorporation into an MCR could rapidly generate a library of complex, drug-like molecules. Future work will likely focus on designing new MCRs that can tolerate the diverse functional groups present on complex indole substrates, leading to the synthesis of novel polycyclic and highly decorated indole structures.

Advances in Green Chemistry for Complex Indole Synthesis

The principles of green chemistry are increasingly influencing synthetic strategies for complex molecules. For indole synthesis, this translates to a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One-Pot Syntheses: Combining multiple synthetic steps into a single reaction vessel (a "one-pot" process) minimizes the need for purification of intermediates, thereby saving time, solvents, and resources. Future research will aim to develop more sophisticated one-pot procedures for constructing and functionalizing the indole core.

Sustainable Solvents: A major goal is to replace traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents. Developing robust catalytic systems that function effectively in these green solvents is a key challenge.

| Green Chemistry Approach | Key Benefit | Future Direction |

| One-Pot Synthesis | Reduced waste, time, and solvent use | Development of more complex tandem reactions |

| Sustainable Solvents | Minimized environmental impact | Designing catalysts for aqueous media |

| Flow Chemistry | Improved safety, scalability, and control | Integration of multi-step syntheses into continuous flow |

Data-Driven and Computational Design in Indole Functionalization

The integration of computational chemistry and data science is set to revolutionize how indole functionalization is approached.

Density Functional Theory (DFT): DFT calculations can provide deep mechanistic insights into reaction pathways, helping chemists understand how and why a reaction proceeds. This knowledge can be used to predict the outcome of new reactions and to design more effective catalysts and substrates.

Machine Learning (ML): By training algorithms on large datasets of known reactions, machine learning models can predict the optimal conditions for a desired transformation or even suggest novel reaction pathways. This data-driven approach can accelerate the discovery of new methods for indole functionalization.

High-Throughput Screening: Combining computational screening with automated high-throughput experimentation will allow for the rapid evaluation of thousands of potential reaction conditions, dramatically speeding up the process of discovering and optimizing new synthetic methods for complex indoles.

The application of these computational tools would be invaluable for predicting the reactivity of a specific compound like "this compound" and for designing efficient synthetic routes to novel derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Boc-5-chloro-2-trimethylsilanyl-indole, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Boc protection of the indole nitrogen, followed by chlorination at the 5-position and trimethylsilyl group introduction at the 2-position. Optimize solvent polarity (e.g., dichloromethane for Boc deprotection) and temperature (0–25°C) to minimize side reactions. Monitor intermediates via TLC or HPLC to ensure stepwise completion . Kinetic studies using NMR can help identify rate-limiting steps (e.g., silylation efficiency) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : , , and NMR to confirm substituent positions and Boc/silyl group stability .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for chlorine and silicon .

- HPLC with UV detection : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Store at –20°C under inert atmosphere to prevent Boc group hydrolysis .

- Light sensitivity : Perform UV-vis spectroscopy under UV exposure to assess photodegradation rates .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the electronic and steric properties of the indole core in downstream reactions?

- Methodological Answer : Perform computational studies (DFT or molecular dynamics) to map electron density distribution and steric hindrance. Compare reaction outcomes (e.g., electrophilic substitution) with non-silylated analogs. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots can quantify electronic contributions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts) during characterization?

- Methodological Answer :

- Variable-temperature NMR : Identify dynamic effects (e.g., rotamers of the Boc group) causing signal splitting .

- 2D NMR (COSY, NOESY) : Assign ambiguous peaks by correlating proton-proton interactions .

- Cross-validate with X-ray crystallography : Resolve structural ambiguities by comparing experimental and predicted spectra .

Q. How can researchers design experiments to probe the regioselectivity of deprotection or functionalization reactions involving this compound?

- Methodological Answer :

- Competitive reaction studies : Compare Boc deprotection (acidic conditions) vs. silyl group retention using trifluoroacetic acid (TFA) in DCM .

- Isotopic labeling : Use -labeled Boc groups to track cleavage pathways via LC-MS .

- Theoretical modeling : Predict reactive sites using Fukui indices or local softness parameters .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are suitable for analyzing inconsistent yield data in multi-step syntheses of this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate yield variability with parameters like solvent polarity, catalyst loading, or reaction time. Use ANOVA to identify significant factors . Replicate outliers to distinguish systematic errors from stochastic variability .

Q. How can density functional theory (DFT) be applied to predict reaction pathways for functionalizing the indole core?

- Methodological Answer :

- Transition state analysis : Locate energy barriers for silyl group migration or Boc cleavage using Gaussian or ORCA software .

- Solvent effects : Include implicit solvent models (e.g., SMD) to simulate reaction environments .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in cross-laboratory studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.